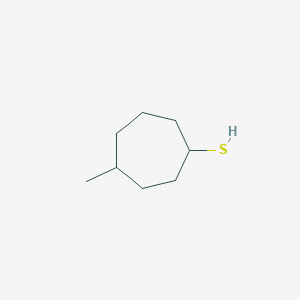
4-Methylcycloheptane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylcycloheptane-1-thiol is an organic compound with the molecular formula C8H16S. It is characterized by a seven-membered cycloalkane ring with a methyl group and a thiol group attached. Thiol groups are known for their strong, often unpleasant odors, and are commonly found in various sulfur-containing organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methylcycloheptane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, 4-methylcycloheptane can be reacted with thiourea to form an intermediate isothiourea salt, which is then hydrolyzed to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of thiols often involves the use of thioglycolic acid or other thiol-containing reagents. The process typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylcycloheptane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, molecular bromine, iodine.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Thiourea, thioglycolic acid.
Major Products:
Disulfides: Formed through oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed through further oxidation of disulfides.
Wissenschaftliche Forschungsanwendungen
4-Methylcycloheptane-1-thiol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methylcycloheptane-1-thiol involves its thiol group, which can form strong bonds with various metal ions and proteins. This interaction can lead to the modulation of enzyme activity and the alteration of biochemical pathways. The thiol group can also undergo redox reactions, influencing cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Cycloheptane-1-thiol: Lacks the methyl group, making it less sterically hindered.
4-Methylcyclohexane-1-thiol: Has a six-membered ring instead of a seven-membered ring, affecting its chemical properties and reactivity
Uniqueness: 4-Methylcycloheptane-1-thiol’s unique structure, with a seven-membered ring and a methyl group, provides distinct steric and electronic properties. These characteristics influence its reactivity and interactions with other molecules, making it valuable in specific chemical and industrial applications .
Eigenschaften
Molekularformel |
C8H16S |
|---|---|
Molekulargewicht |
144.28 g/mol |
IUPAC-Name |
4-methylcycloheptane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-7-3-2-4-8(9)6-5-7/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
HXJGKFASDTVXNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(CC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


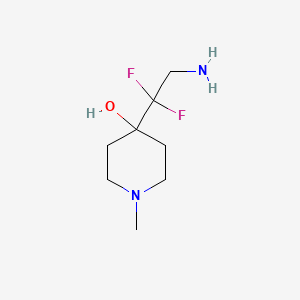
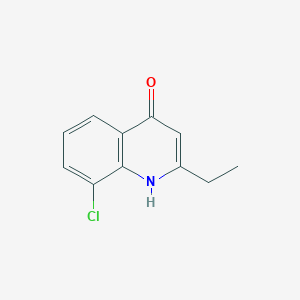
![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)
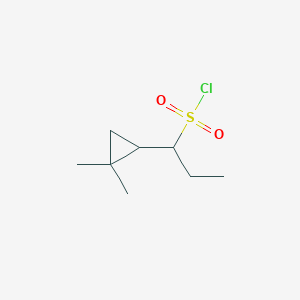
amino}butanoic acid](/img/structure/B13173878.png)
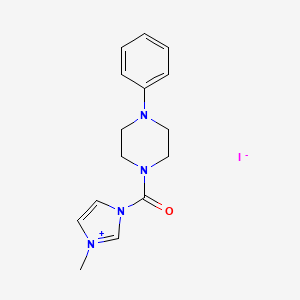

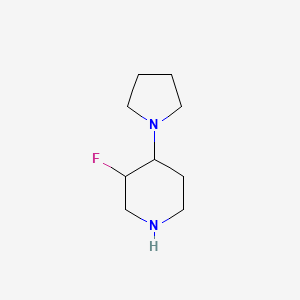
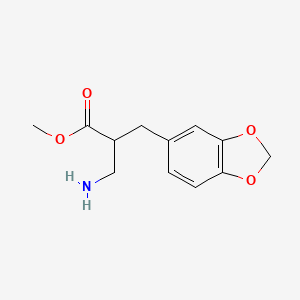
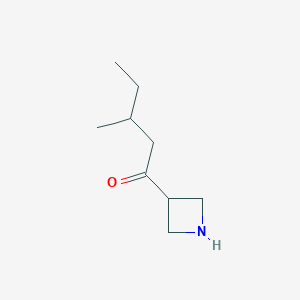
![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
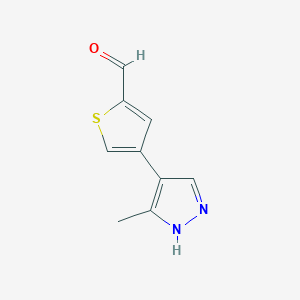
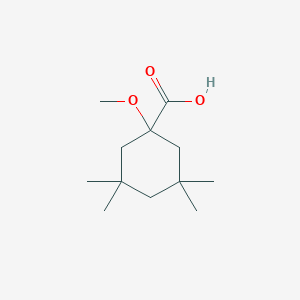
![({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)
